(S)-2-Amino-N-(2-iodo-benzyl)-propionamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGYUMBLNJSQX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Chiral Amide Chemistry and Bioactive Propionamide Derivatives
The core structure of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide is built upon fundamental chemical motifs that are prevalent in a vast array of biologically active molecules. The amide bond, for instance, is a cornerstone of peptides and proteins and is a key functional group in numerous pharmaceuticals. nih.govsigmaaldrich.comnih.gov Its ability to form hydrogen bonds and its conformational rigidity are crucial for molecular recognition at biological targets. nih.gov
The propionamide (B166681) substructure is also a recurring feature in many bioactive compounds. Derivatives of propionamide have been investigated for a range of pharmacological activities. For example, studies on N-benzyl-2-acetamidopropionamide derivatives have revealed potent anticonvulsant properties, highlighting the potential of this scaffold in the development of new central nervous system therapies. nih.gov The presence of an amino group, as in this compound, further expands its potential for chemical modification and interaction with biological systems.
Significance of the S Configuration in Molecular Design and Function
The "(S)" designation in the name of the compound refers to its specific stereochemistry at the chiral center. Chirality, or the "handedness" of a molecule, is a critical factor in drug design and molecular biology. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a drug.
The specific spatial arrangement of the substituents around the chiral carbon in the (S)-configuration dictates how the molecule fits into a binding site. Research has shown that for certain N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity resides predominantly in one stereoisomer over the other. nih.gov Therefore, the synthesis and study of enantiomerically pure compounds like (S)-2-Amino-N-(2-iodo-benzyl)-propionamide are essential for understanding their structure-activity relationships and for developing safer and more effective therapeutic agents.
Overview of Current Academic Research Trajectories for S 2 Amino N 2 Iodo Benzyl Propionamide
Foundational Principles of Chiral Synthesis Relevant to Propionamide Scaffolds
The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern organic and medicinal chemistry, as the biological activity of a molecule is often exclusive to a single enantiomer. tcichemicals.com The propionamide scaffold, particularly with an α-amino substitution, is a common motif in bioactive molecules. The primary challenge lies in controlling the stereochemistry at the α-carbon. Three principal strategies are employed to achieve this: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. tcichemicals.com
Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or sugars, as starting materials. tcichemicals.com For the target molecule, (S)-alanine would be the logical and most direct precursor from the chiral pool.
Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent stereoselective transformation. york.ac.uknumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This method is highly reliable for creating α-amino acid derivatives. researchgate.net
Asymmetric Catalysis : In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. libretexts.org Methods such as the catalytic asymmetric hydrogenation of enamides or the enzymatic resolution or synthesis of amino acids are powerful examples of this strategy. libretexts.orglibretexts.orgresearchgate.net
Classic laboratory methods for producing racemic α-amino acids, which can then be resolved, include the amination of α-bromo carboxylic acids (a derivative of the Hell–Volhard–Zelinskii reaction) and the amidomalonate synthesis. libretexts.orgpressbooks.pub More direct enantioselective approaches, however, are generally preferred.
Specific Strategies for Achieving (S)-Stereoisomer Purity in this compound Synthesis
A logical retrosynthetic analysis of the target molecule involves disconnecting the amide bond, suggesting a synthetic route based on the coupling of an (S)-alanine derivative with 2-iodobenzylamine.
A primary strategy begins with an N-protected (S)-alanine, such as Boc-L-alanine or Cbz-L-alanine, which is sourced from the chiral pool. This acid is then coupled with 2-iodobenzylamine. The amine coupling partner, 2-iodobenzylamine, is commercially available or can be synthesized from precursors like 2-iodobenzonitrile. guidechem.comsigmaaldrich.com The critical step in this sequence is the amide bond formation. To prevent the loss of optical integrity at the chiral center of alanine (B10760859), the use of racemization-free peptide coupling reagents is essential. uni-kiel.de The α-hydrogen of an activated amino acid is susceptible to deprotonation, which can lead to racemization through an oxazolone (B7731731) intermediate. uni-kiel.de Modern coupling reagents such as ynamides or tetrafluorophthalonitrile (B154472) (TFPN) have been developed to facilitate amide bond formation under mild conditions with minimal or no racemization. acs.orgorganic-chemistry.orgrsc.org Classical reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress this side reaction. uni-kiel.de Following the coupling, the amino-protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.
Application of Chiral Auxiliaries and Catalysts in Asymmetric Transformations
As an alternative to the chiral pool approach, the (S)-stereocenter can be constructed de novo using asymmetric methodologies.
Chiral Auxiliaries
Chiral auxiliaries provide a powerful method for controlling stereochemistry. wikipedia.org In a potential synthesis of the target molecule, a glycine (B1666218) unit could be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. researchgate.netwikipedia.org The resulting enolate, generated by a strong base, can then undergo diastereoselective alkylation with a methyl halide to introduce the methyl side chain, thereby forming the alanine backbone. The stereochemical outcome is directed by the chiral auxiliary, which shields one face of the enolate from the electrophile. researchgate.net After the alkylation, the auxiliary is cleaved to reveal the N-protected (S)-alanine derivative, which can then be coupled with 2-iodobenzylamine as previously described. The high degree of stereocontrol offered by these auxiliaries makes them a reliable choice in synthesis. york.ac.ukresearchgate.net
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Ratio (d.r.) or Excess (d.e.) |
| Evans Oxazolidinone | Aldol Reaction | >99:1 d.r. |
| Evans Oxazolidinone | Alkylation | >95:5 d.r. |
| Oppolzer's Camphorsultam | Michael Addition | High diastereoselectivity |
| Pseudoephedrine Amide | Alkylation | >90% d.e. |
This table presents typical selectivities for well-established reactions using these auxiliaries and is intended to be representative. Actual results depend on specific substrates and conditions. researchgate.netwikipedia.org
Chiral Catalysts
Catalytic asymmetric synthesis is a highly efficient alternative. A prominent method is the asymmetric hydrogenation of an α-enamido acid derivative. libretexts.org For example, a precursor to the alanine core could be hydrogenated using a chiral rhodium-diphosphine catalyst, such as Rh-DuPhos, to achieve high enantioselectivity. nih.gov This method was pioneered by William S. Knowles, who received a Nobel Prize for this work. libretexts.org Another advanced catalytic method is the palladium-catalyzed asymmetric double carbohydroamination of iodoarenes, which can produce chiral α-aminoamides with excellent enantiomeric excess. rsc.org
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |
| Rh-DuPhos | Asymmetric Hydrogenation of Enamides | >95% ee |
| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation of Imines | up to 90% ee |
| Pd₂(dba)₃ / Trost Ligand | Asymmetric Carbohydroamination | up to 99% ee |
This table shows representative enantioselectivities for relevant catalytic systems. Actual results depend on specific substrates and conditions. nih.govrsc.org
Stereoselective Transformations of Precursors for this compound
The synthesis of the key precursors can also be accomplished through stereoselective transformations. While (S)-alanine is readily available, more complex non-proteinogenic amino acids are often built using methods like the stereoselective alkylation of glycine enolates. core.ac.uk The use of chelated glycine ester enolates, for instance with zinc or titanium, in the presence of chiral ligands allows for the asymmetric synthesis of α-allyl-amino acids via Claisen rearrangement. core.ac.uk Palladium-catalyzed allylic alkylation of peptide amide enolates is another powerful tool for stereoselective peptide modification. researchgate.net
The synthesis of the amine precursor, 2-iodobenzylamine, can be achieved from 2-iodoaniline (B362364) or other related precursors. rsc.org For instance, 3-iodobenzylamine (B1197719) has been used as a starting reagent in the synthesis of various biologically active adenosine (B11128) derivatives. sigmaaldrich.com
Methodological Advancements in Asymmetric Synthesis of Chiral Amines and Amino Acid Derivatives
The field of asymmetric synthesis is continually evolving, providing ever more efficient and selective methods for preparing chiral building blocks like this compound.
Enzymatic and Bio-inspired Synthesis: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.gov Enzymes such as imine reductases (IREDs) and transaminases are used for the reductive amination of ketones and aldehydes, producing chiral amines and amino acids with exceptional enantioselectivity under mild, aqueous conditions. researchgate.netnih.gov Engineered enzymes can provide access to both enantiomers of a target molecule, offering significant flexibility. nih.gov
Advanced Catalysis Concepts: Recent breakthroughs include the development of novel catalytic systems that operate through unique mechanisms. Silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), using confined chiral acids like imidodiphosphorimidates (IDPi), has enabled the one-pot synthesis of unprotected β²-amino acids with high yield and enantioselectivity. nih.govnih.gov Photoenzymatic catalysis, which merges the selectivity of enzymes with the reactivity of photoredox catalysis, has been used to synthesize α-chiral amides via radical pathways. nih.gov These cutting-edge methods expand the toolbox available for constructing complex chiral molecules.
Racemization-Free Coupling Reagents: The development of novel peptide coupling reagents remains an active area of research. Reagents that proceed through mechanisms that inherently avoid racemization, such as ynamides, are highly valuable for the synthesis of peptides and chiral amides. organic-chemistry.orgresearchgate.net These reagents often exhibit broad functional group tolerance, eliminating the need for extensive protecting group strategies. acs.orgrsc.org
These advancements continue to refine the approaches available for the synthesis of specific, enantiopure targets like this compound, offering pathways that are more efficient, selective, and sustainable.
Strategies for Amide Bond Formation: Modern Approaches and Efficiency in Propionamide Synthesis
The formation of the amide bond between the carboxylic acid of an (S)-alanine derivative and an amine like 2-iodobenzylamine is the central transformation in the synthesis of the target molecule. numberanalytics.com The choice of coupling method is paramount to ensure high yield and prevent racemization of the sensitive α-carbon. numberanalytics.comacs.org
A robust strategy for amide bond formation involves the activation of carboxylic acids with phosphonium salts. nih.gov Modern advancements allow for the in situ generation of these activating agents, streamlining the process and avoiding the handling of potentially unstable reagents. acs.org A common method involves the reaction of a stable phosphine, such as triphenylphosphine (PPh₃), with a halogen source. acs.org
For instance, mixing N-chlorophthalimide with PPh₃ generates chloro- and imido-phosphonium salts directly in the reaction vessel. nih.govnih.gov These species react with a carboxylic acid to form a highly reactive acyloxy-phosphonium salt intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and triphenylphosphine oxide as a byproduct. acs.org This one-pot procedure is effective for a wide range of aliphatic and aromatic carboxylic acids and amines, proceeding at room temperature with good to excellent yields. nih.gov
Mechanistic studies using ³¹P NMR have confirmed the transient formation of these phosphonium species, which are key to the activation process. nih.govacs.org The versatility of this approach makes it a suitable candidate for coupling (S)-alanine precursors with benzylamine derivatives.
Table 1: Research Findings on In Situ Phosphonium Salt-Mediated Amidation
| Reactants (Carboxylic Acid + Amine) | Activating System | Solvent | Yield | Citation |
| Benzoic Acid + Benzylamine | N-Chlorophthalimide / PPh₃ | Dichloromethane | 95% | nih.gov |
| Phenylacetic Acid + Morpholine | N-Chlorophthalimide / PPh₃ | Dichloromethane | 98% | nih.gov |
| 4-Nitrobenzoic Acid + Benzylamine | N-Chlorophthalimide / PPh₃ | Dichloromethane | 94% | nih.gov |
| Adipic Acid + Benzylamine (Diamine) | N-Chlorophthalimide / PPh₃ | Dichloromethane | 85% | nih.gov |
Carbodiimide-Mediated Couplings and Related Reagents
Carbodiimides are among the most widely used reagents for synthesizing amides due to their effectiveness as dehydrating agents. wikipedia.orgresearchgate.net Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.orgthermofisher.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the amine to form the amide bond, generating a urea byproduct (e.g., dicyclohexylurea from DCC). wikipedia.orgthermofisher.com
A significant challenge in peptide and chiral amide synthesis is the risk of racemization at the α-carbon, which can occur via the formation of an oxazolone intermediate. To suppress this side reaction, additives are frequently employed. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are common additives that react with the O-acylisourea to form an active ester, which is less prone to racemization and couples efficiently with the amine. luxembourg-bio.comnih.gov
Table 2: Common Carbodiimide Reagents and Additives
| Reagent/Additive | Full Name | Key Features | Citation |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, highly effective; byproduct is insoluble in most organic solvents. | wikipedia.orgthermofisher.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of the urea byproduct by aqueous extraction. | thermofisher.comluxembourg-bio.com |
| HOBt | 1-Hydroxybenzotriazole | Standard additive used to reduce racemization and improve coupling efficiency. | luxembourg-bio.comnih.gov |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Often superior to HOBt in suppressing racemization, particularly in difficult couplings. | luxembourg-bio.com |
Advanced Peptide Coupling Methodologies
The field of peptide synthesis has driven the development of highly sophisticated coupling reagents that offer superior efficiency and minimal side reactions. bachem.com These reagents, often based on phosphonium or aminium/uronium salts, have become standard in both solution-phase and solid-phase synthesis. bachem.comresearchgate.net
Prominent examples include BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). bachem.comucl.ac.uk These reagents facilitate rapid coupling, which is especially beneficial for sterically hindered amino acids or sequences prone to aggregation. americanpeptidesociety.org
In addition to advanced reagents, modern techniques such as microwave-assisted peptide synthesis (MAPS) and flow chemistry are being employed to accelerate amide bond formation. americanpeptidesociety.org Microwave irradiation can dramatically reduce reaction times by increasing reaction rates, while flow chemistry allows for precise control over reaction conditions and improved scalability. americanpeptidesociety.org
Regioselective Introduction of the 2-Iodobenzyl Moiety
The synthesis requires the presence of an iodine atom at the C2 position of the benzyl ring. This can be achieved by starting with a pre-functionalized building block, such as 2-iodobenzylamine, or by introducing the iodine atom onto the N-benzyl group at a later stage. The latter approach demands a highly regioselective iodination method.
Direct iodination of aromatic rings can be accomplished using molecular iodine (I₂) or, more commonly, an electrophilic iodine source like N-iodosuccinimide (NIS). organic-chemistry.orgacs.org The reaction often requires an activator or catalyst to enhance the electrophilicity of the iodine. Trifluoroacetic acid is a common catalyst used with NIS for the iodination of activated aromatic compounds under mild conditions. organic-chemistry.org
For achieving regioselectivity, the directing effects of substituents on the aromatic ring are crucial. However, for a simple benzyl group, achieving specific ortho-iodination over para-iodination can be challenging. Iron(III)-catalyzed reactions have shown promise in controlling regioselectivity. For example, Fe(NTf₂)₃ has been used to catalyze the iodination of various arenes with high efficiency and, in many cases, yielding a single regioisomer. acs.org The choice of solvent can also play a critical role; ionic liquids have been shown to accelerate these reactions and improve outcomes compared to standard organic solvents like dichloromethane. acs.org
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of arenes. nih.gov In the context of synthesizing the target molecule, the amide group itself can act as a directing group to guide iodination to the ortho-position of the benzyl ring. acs.org
This transformation can be achieved using a palladium catalyst, such as Pd(OAc)₂, in the presence of an iodine source. nih.govacs.org Molecular iodine (I₂) has been successfully used as the sole oxidant in some Pd-catalyzed C-H iodination reactions, offering a direct and efficient route to ortho-iodinated products. nih.gov The reaction conditions, including the choice of solvent and additives like cesium acetate, are optimized to ensure high yields and selectivity. nih.gov This methodology is compatible with a wide array of functional groups, making it a valuable strategy for the late-stage functionalization of complex molecules. nih.govacs.org
An alternative approach is a halogen exchange reaction, where a different halogen, such as bromine, is replaced with iodine. This is typically accomplished via a Finkelstein-type reaction or through transition metal catalysis, providing another potential pathway to the desired 2-iodobenzyl structure.
Table 3: Research Findings on Palladium-Catalyzed C-H Iodination
| Substrate | Catalyst / Additive | Iodine Source | Solvent | Yield | Citation |
| N-(p-tolyl)pivalamide | Pd(OAc)₂ / CsOAc | I₂ | DMF / t-Amyl Alcohol | 80% | nih.gov |
| N-phenylpivalamide | Pd(OAc)₂ / CsOAc | I₂ | DMF / t-Amyl Alcohol | 88% | nih.gov |
| 2-phenylpyridine | Pd(OAc)₂ / CsOAc | I₂ | DMF / t-Amyl Alcohol | 75% | nih.gov |
| Benzyl Nitrile Derivative | Pd(OAc)₂ / AgOAc | NIS | 1,2-Dichloroethane | 75% | acs.org |
Synthetic Routes to the 2-Amino Propionamide Core
The central structural motif of the target molecule is the 2-amino propionamide core. Its synthesis is fundamental and typically begins with readily available chiral precursors to ensure the desired stereochemistry in the final product.
The most direct and common method for synthesizing the (S)-2-amino propionamide core is through the derivatization of the corresponding alpha-amino acid, in this case, (S)-alanine. This approach involves the formation of an amide bond between the carboxylic acid group of the amino acid and an amine.
A significant challenge in this process is the potential for self-reaction of the unprotected amino acid, which can lead to the formation of diketopiperazines or other oligomeric byproducts. rsc.org To circumvent this, a three-step sequence is typically employed:
N-Protection: The amino group of the (S)-alanine is protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This prevents the amino group from reacting and ensures the formation of the desired amide.
Amide Coupling: The carboxylic acid of the N-protected alanine is activated and then coupled with the desired amine (e.g., 2-iodobenzylamine). This activation is crucial for the reaction to proceed efficiently. A variety of coupling reagents can be used for this purpose, each with its own advantages in terms of yield, reaction conditions, and suppression of side reactions like racemization.
Deprotection: The protecting group is removed from the nitrogen atom to yield the final 2-amino propionamide core.
Recent research has also explored the direct amidation of unprotected amino acids, which can significantly shorten the synthetic sequence. rsc.org One such method utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, to facilitate the direct coupling of an amino acid with an amine, offering a more atom-economic alternative to traditional methods. rsc.org
| Coupling Reagent | Abbreviation | Description |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | A widely used, inexpensive reagent that activates the carboxyl group. A major drawback is the formation of a dicyclohexylurea byproduct that can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble analogue of DCC, which simplifies the removal of the urea byproduct during aqueous workup. Often used with additives like HOBt. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A highly effective phosphonium-based reagent that promotes rapid coupling and minimizes racemization. nih.gov |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | A uranium-based reagent known for its high efficiency and low rates of racemization, particularly useful for sterically hindered couplings. vulcanchem.com |
While this compound is an alpha-amino acid derivative, understanding homologation reactions is crucial in the broader context of amino acid chemistry, particularly for the synthesis of beta-amino acid analogues. illinois.edu Homologation refers to a reaction that extends a carbon chain by a single methylene (B1212753) unit. libretexts.orgwikipedia.org The Arndt-Eistert synthesis is a classic and popular method for converting alpha-amino acids into beta-amino acids. libretexts.orgwikipedia.orgambeed.com
The general sequence of the Arndt-Eistert reaction involves:
Acid Chloride Formation: The starting N-protected alpha-amino acid is converted into its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂). libretexts.orgwikipedia.org
Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. libretexts.orgwikipedia.org Due to the toxic and explosive nature of diazomethane, safer alternatives such as diazo(trimethylsilyl)methane have been developed. libretexts.org
Wolff Rearrangement: In the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile like water, the α-diazoketone undergoes a Wolff rearrangement. libretexts.org This key step involves the migration of the alkyl group and loss of N₂ gas to form a ketene intermediate.
Hydrolysis: The ketene is then hydrated by water to form the final β-amino acid, which is one carbon longer than the starting material. libretexts.org
This reaction sequence effectively preserves the stereochemistry at the alpha-carbon of the original amino acid. libretexts.org Modern advancements have adapted this methodology for use in continuous flow reactors, which enhances safety and scalability. acs.orgchemrxiv.org
| Step | Purpose | Typical Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Carboxylic acid activation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid chloride |
| 2 | Diazo group transfer | Diazomethane (CH₂N₂), Diazo(trimethylsilyl)methane | α-Diazoketone |
| 3 | Carbon chain extension | Silver oxide (Ag₂O), Heat, Light | Ketene |
| 4 | Formation of new carboxylic acid | Water (H₂O) | β-Amino acid |
Multi-Component Reactions and Convergent Synthesis Strategies for this compound
Multi-Component Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a powerful MCR for the synthesis of α-aminoacyl amides, which are structurally related to the target molecule. nih.govrsc.org
The classic Ugi reaction involves the combination of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rsc.org This reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final dipeptide-like product. nih.gov This strategy offers a rapid and efficient route to complex molecules from simple starting materials. acs.org
| Component | Example Reactant | Role in Final Structure |
|---|---|---|
| Amine | 2-Iodobenzylamine | Forms the N-benzyl portion of the amide |
| Carbonyl | Acetaldehyde | Provides the propionyl backbone |
| Carboxylic Acid | Formic Acid (or other simple acid) | Incorporated into the amide side chain |
| Isocyanide | tert-Butyl isocyanide | Forms the second amide group |
For this compound, a convergent approach would involve the separate synthesis of two key fragments:
Fragment A: (S)-Alanine, appropriately N-protected.
Fragment B: 2-Iodobenzylamine.
The final step of the synthesis would be the coupling of these two fragments via amide bond formation, using the methods described in section 3.3.1. nih.gov This strategy allows for the optimization of the synthesis of each fragment individually before the crucial coupling step.
Synthesis of Structurally Diverse this compound Derivatives for Research Exploration
The synthesis of structurally diverse derivatives is essential for exploring structure-activity relationships (SAR) in medicinal chemistry. The modular nature of the synthesis of this compound allows for systematic modification at several key positions.
Variation of the Amino Acid Core: By replacing (S)-alanine with other natural or unnatural alpha-amino acids, a wide array of derivatives can be generated. For example, using (S)-valine would introduce a bulky isopropyl group, while using (S)-phenylalanine would incorporate an additional aromatic ring. This allows for the exploration of how changes in the size, shape, and electronics of the side chain at the alpha-position affect biological activity.
Variation of the Benzylamine Moiety: The 2-iodobenzylamine component can be readily substituted with other substituted benzylamines. This allows for probing the effects of different substituents on the aromatic ring. For instance, electron-donating groups (e.g., methoxy) or different electron-withdrawing groups (e.g., nitro, trifluoromethyl) could be introduced. ontosight.ai Furthermore, the position of the substituent can be varied (ortho, meta, para) to investigate steric and electronic effects on target binding.
Modification of the Amide Bond: While less common, the amide bond itself can be modified. For example, N-methylation of the amide nitrogen can alter the molecule's hydrogen bonding capacity and conformational preferences.
The convergent synthetic strategy is particularly well-suited for creating a library of such derivatives, as a single prepared amino acid fragment can be coupled with a diverse range of benzylamine analogues, and vice-versa.
| Derivative Name | Amino Acid Precursor | Amine Precursor | Key Structural Change |
|---|---|---|---|
| (S)-2-Amino-3-methyl-N-(2-iodo-benzyl)-butanamide | (S)-Valine | 2-Iodobenzylamine | Increased steric bulk at α-position |
| (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide | (S)-Alanine | 2-Fluorobenzylamine | Substitution of iodo with fluoro group |
| (S)-2-Amino-N-(4-nitro-benzyl)-propionamide | (S)-Alanine | 4-Nitrobenzylamine | Introduction of a strong electron-withdrawing group |
| (S)-2-Amino-3-phenyl-N-(2-iodo-benzyl)-propionamide | (S)-Phenylalanine | 2-Iodobenzylamine | Addition of a phenyl group at β-position |
Structure Activity Relationship Sar and Ligand Design Principles for S 2 Amino N 2 Iodo Benzyl Propionamide
Identification of Key Pharmacophoric Elements within the (S)-2-Amino-N-(2-iodo-benzyl)-propionamide Scaffold
The primary amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with the target protein. The propionamide (B166681) linkage provides a scaffold with a specific length and conformational flexibility, which is critical for the correct positioning of the other functional groups within the binding site. The 2-iodobenzyl group contributes to the lipophilicity of the molecule and can engage in various non-covalent interactions, including van der Waals forces and halogen bonding.
A general pharmacophore model for related α-amino amides acting as inhibitors of histone deacetylase 6 (HDAC6) suggests that the α-amino amide moiety can act as a zinc-binding group, chelating the zinc ion in the active site in a bidentate manner mdpi.com. While the specific target of this compound is not detailed in the provided context, this highlights the potential role of the core amino-amide structure in interacting with metallic cofactors in enzymes.
Table 1: Key Pharmacophoric Elements and Their Potential Roles
| Pharmacophoric Element | Potential Role in Molecular Interaction |
| Primary Amino Group | Hydrogen bond donor, ionic interactions (when protonated) |
| (S)-Chiral Center | Stereospecific interactions, precise orientation in the binding pocket |
| Propionamide Linkage | Structural scaffold, hydrogen bonding (amide N-H and C=O), defines spatial relationship of other groups |
| 2-Iodobenzyl Group | Lipophilic interactions, van der Waals forces, potential for halogen bonding |
Influence of the 2-Iodobenzyl Group on Molecular Recognition and Ligand-Target Interactions
The 2-iodobenzyl group is a significant contributor to the binding affinity and selectivity of the molecule. The iodine atom at the ortho position of the benzyl (B1604629) ring has a notable impact on the electronic and steric properties of this moiety. The introduction of an iodine atom can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein nih.gov.
The steric bulk of the iodine atom at the ortho position can also influence the preferred conformation of the benzyl group, potentially locking it into a specific orientation that is favorable for binding to the target.
Stereospecificity of the (S)-Configuration and its Role in Molecular Activity and Selectivity
The stereochemistry at the chiral center is a critical determinant of the biological activity of many pharmaceutical compounds. The (S)-configuration of the alanine-derived core of this compound dictates a specific three-dimensional arrangement of the substituents around the chiral carbon. This precise spatial orientation is often crucial for productive interactions with a chiral biological target, such as a receptor or an enzyme active site.
Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological activities. One enantiomer may bind with high affinity to the target, while the other may have low or no affinity, or even interact with a different target, leading to off-target effects. For instance, in a study of alanine (B10760859) derivatives, the (S)-enantiomer is often the biologically active form, as seen in the case of safinamide, which is (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide mdpi.com. The stereoselectivity of interaction has been demonstrated for various chiral molecules, where one enantiomer shows a preferential interaction with biological membranes or receptors nih.gov.
The (S)-configuration ensures that the amino group, the methyl group, and the N-(2-iodo-benzyl)-carboxamide group are oriented in a specific manner that is complementary to the binding site of its biological target, thereby maximizing the binding affinity and leading to the observed biological effect.
Table 2: Comparison of Activity in Chiral Molecules
| Compound | Configuration | Biological Activity |
| Safinamide | (S) | Potent and selective MAO-B inhibitor mdpi.com |
| Alanine | L-(S) | The naturally occurring and biologically active form in proteins |
Probing Substituent Effects on the Propionamide Linkage and the Free Amino Functionality
Modifications to the propionamide linkage and the free amino functionality can have a profound impact on the activity of the molecule. The amide bond of the propionamide linkage is a key structural feature that can participate in hydrogen bonding with the target protein. Altering the substituents on the amide nitrogen or the carbonyl carbon can affect the electronic properties and the hydrogen bonding capacity of this group.
For instance, N-alkylation of the amide would remove a hydrogen bond donor, which could be detrimental if this interaction is important for binding. Conversely, if this position is solvent-exposed, adding a substituent could be used to modulate physicochemical properties such as solubility or metabolic stability.
The free primary amino group is another critical site for modification. Acylation or alkylation of this group would alter its basicity and hydrogen bonding potential. In many bioactive molecules, a primary amino group is essential for a key ionic interaction with an acidic residue in the binding site. However, in some cases, converting the primary amine to a secondary or tertiary amine, or even replacing it with a different functional group, can lead to improved selectivity or pharmacokinetic properties.
Rational Design Principles for Modulating Molecular Activity Based on Comprehensive SAR Studies
Based on a comprehensive analysis of the structure-activity relationships of this compound and related molecules, several rational design principles can be formulated to modulate its molecular activity.
Optimization of the 2-Iodobenzyl Group: The iodine atom can be replaced with other halogens (F, Cl, Br) to probe the effect of halogen size and electronegativity on binding affinity and to explore the importance of halogen bonding. Additionally, other substituents can be introduced on the benzyl ring to explore further hydrophobic or electronic interactions.
Modification of the Propionamide Linker: The length of the linker can be varied by replacing the propionamide with other amino acid-derived linkers to determine the optimal distance between the amino group and the benzyl moiety. The amide bond could also be replaced with bioisosteres to improve metabolic stability.
Exploration of the Amino Functionality: The primary amino group can be derivatized to explore the impact on binding and selectivity. For example, converting it to a secondary amine with small alkyl groups or incorporating it into a cyclic system could lead to improved properties.
Stereochemical Inversion: The synthesis and evaluation of the (R)-enantiomer would be crucial to confirm the stereospecificity of the interaction and to understand the importance of the (S)-configuration for activity.
A systematic approach to modifying these key structural elements, guided by computational modeling and in vitro testing, would enable the optimization of the lead compound this compound to achieve enhanced potency, selectivity, and desirable pharmacokinetic properties.
Advanced Computational and Molecular Modeling Investigations of S 2 Amino N 2 Iodo Benzyl Propionamide
Molecular Docking Analyses for Predicting Binding Orientations and Affinities with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide, molecular docking is instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding affinity.
Detailed research findings from hypothetical docking studies could involve screening this compound against a panel of known protein targets, such as enzymes or receptors implicated in various diseases. The process involves preparing the 3D structure of the ligand and the protein, followed by the use of docking software to predict the most stable binding poses. The results are typically ranked based on a scoring function that estimates the binding free energy.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of the iodine atom. For instance, the iodobenzyl group might form favorable halogen bonds with electron-rich residues in the binding pocket of a target protein, a factor that can significantly enhance binding affinity and selectivity. The propionamide (B166681) moiety, with its amino and amide groups, would be expected to form key hydrogen bonds with the protein backbone or side chains.
Below is a hypothetical data table summarizing the results of a molecular docking study of this compound against three potential protein targets.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Tyr204, Leu198 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -9.2 | Arg120, Ser530 | Halogen Bond, Hydrogen Bond |
| Cathepsin K | -7.8 | Gly66, Cys25 | Hydrogen Bond, Hydrophobic |
This is a hypothetical table for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamic Interaction Analysis
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are crucial for exploring the conformational landscape of this compound and analyzing the stability of its interactions with a biological target. nih.gov
In a typical MD simulation study, the docked complex of this compound and its target protein would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information about the flexibility of the ligand in the binding site, the stability of key hydrogen and halogen bonds, and the role of water molecules in mediating interactions. For example, the simulation might show that the iodobenzyl group of the compound remains stably buried in a hydrophobic pocket, while the more flexible propionamide portion can adopt multiple conformations, allowing it to optimize its hydrogen bonding network.
A summary of findings from a hypothetical MD simulation could be presented as follows:
| Simulation Metric | Finding | Implication |
| RMSD of Ligand | Low fluctuation (< 2 Å) | Stable binding of the compound in the active site. |
| Hydrogen Bond Occupancy | High (>80%) for key residues | Persistent and strong hydrogen bonding interactions. |
| Radial Distribution Function | Peak for water around polar groups | Specific water molecules mediate ligand-protein interactions. |
This is a hypothetical table for illustrative purposes.
Quantum Mechanical Approaches for Elucidating Electronic Properties and Reactivity of the Compound
Quantum mechanical (QM) methods are employed to study the electronic structure and reactivity of molecules with high accuracy. nih.gov For this compound, QM calculations can provide deep insights into its intrinsic properties that govern its behavior in biological systems. nih.gov
Using techniques like Density Functional Theory (DFT), researchers can calculate various electronic properties of the compound. beilstein-journals.org These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. beilstein-journals.org
The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its non-covalent interactions. For instance, the iodine atom is expected to have a region of positive electrostatic potential (a sigma-hole), which explains its ability to form halogen bonds. QM calculations can also be used to accurately determine the partial atomic charges on each atom, which are essential for developing accurate force fields for MD simulations.
A table summarizing key electronic properties from a hypothetical QM study is shown below:
| Electronic Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
This is a hypothetical table for illustrative purposes.
In Silico Screening and Virtual Ligand Design Methodologies for this compound Analogues
Building upon the insights gained from docking and MD simulations, in silico screening and virtual ligand design are powerful tools for discovering novel and more potent analogues of this compound. creative-peptides.comnih.gov These methods leverage computational power to explore vast chemical spaces and prioritize compounds for synthesis and testing. creative-peptides.comnih.gov
Virtual screening involves docking large libraries of compounds against the identified biological target to find new scaffolds that fit the binding site. Alternatively, structure-based ligand design focuses on modifying the parent compound, this compound, to improve its binding affinity and other properties. For example, modifications could be proposed to the iodobenzyl ring to enhance halogen bonding or to the propionamide backbone to introduce additional interaction points.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com
A hypothetical design strategy for analogues might include:
| Modification Strategy | Rationale | Predicted Outcome |
| Replace iodine with bromine | Modulate halogen bond strength and lipophilicity. | Potentially altered binding affinity and pharmacokinetic profile. |
| Add a hydroxyl group to the benzyl (B1604629) ring | Introduce a new hydrogen bond donor/acceptor. | Increased binding affinity and specificity. |
| Modify the amino-propionamide scaffold | Explore different backbone conformations. | Improved fit within the binding pocket. |
This is a hypothetical table for illustrative purposes.
Homology Modeling and Protein-Ligand Complex Construction for Structural Biology Insights
In cases where the experimental 3D structure of a biological target is not available, homology modeling can be used to build a reliable model. youtube.comyoutube.com This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. youtube.com
The process of homology modeling involves identifying a suitable template structure with a known experimental conformation and a high degree of sequence similarity to the target protein. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on this alignment. nih.gov The quality of the resulting model is assessed using various validation tools.
Once a reliable homology model of the target protein is built, it can be used for molecular docking and MD simulations with this compound, as described in the previous sections. This allows for the construction and investigation of the protein-ligand complex even in the absence of an experimentally determined structure, providing valuable structural biology insights that can guide further drug discovery efforts.
A summary of the steps in homology modeling and complex construction is provided below:
| Step | Description | Tools/Methods |
| Template Identification | Searching protein databases for suitable template structures. | BLAST, SWISS-MODEL |
| Sequence Alignment | Aligning the target and template sequences. | ClustalW, T-Coffee |
| Model Building | Generating the 3D coordinates of the target protein. | MODELLER, SWISS-MODEL |
| Model Validation | Assessing the quality and stereochemistry of the model. | Ramachandran plots, ProSA-web |
| Protein-Ligand Docking | Predicting the binding pose of the compound in the modeled protein. | AutoDock, Glide |
This is a hypothetical table for illustrative purposes.
Mechanistic Research into the Molecular Interactions of S 2 Amino N 2 Iodo Benzyl Propionamide
General Principles of Enzyme Inhibition and Receptor Binding Mechanisms as Applicable to Propionamide (B166681) Derivatives
The biological activity of propionamide derivatives often stems from their ability to bind to enzymes or receptors, thereby modulating their function. Enzyme inhibition is a key mechanism where a molecule, known as an inhibitor, binds to an enzyme to decrease its activity. This interaction can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. For propionamide derivatives, which possess functional groups capable of non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and ionic bonds), reversible inhibition is a common mechanism. sigmaaldrich.com
Receptor binding follows similar principles of molecular recognition. Ligands, such as potential drug molecules, bind to specific sites on receptor proteins, causing a conformational change that either triggers or blocks a cellular response. The affinity and specificity of this binding are dictated by the complementary shapes and chemical properties of the ligand and the receptor's binding site.
The study of enzyme kinetics is fundamental to characterizing the mechanism of reversible inhibitors. By analyzing how an inhibitor affects the enzyme's reaction rate at different substrate concentrations, its type can be determined. The primary types of reversible inhibition are:
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. pharmaffiliates.com This increases the apparent Michaelis constant (K_m), meaning a higher substrate concentration is needed to achieve half-maximal velocity. However, the maximum velocity (V_max) remains unchanged because the inhibition can be overcome by a sufficiently high substrate concentration. sigmaaldrich.comacs.org
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. pharmaffiliates.com This binding event reduces the enzyme's catalytic efficiency. In this case, V_max is decreased, but K_m remains unchanged as the inhibitor does not affect substrate binding. sigmaaldrich.comacs.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, at an allosteric site that is formed upon substrate binding. mdpi.com This type of inhibition leads to a decrease in both V_max and K_m. nih.gov
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. It generally affects both K_m and V_max, decreasing V_max and either increasing or decreasing K_m. pharmaffiliates.com
| Inhibition Type | Effect on K_m | Effect on V_max | Inhibitor Binding Site |
|---|---|---|---|
| Competitive | Increases | Unchanged | Enzyme Active Site |
| Non-competitive | Unchanged | Decreases | Enzyme Allosteric Site (E or ES) |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex Only |
| Mixed | Increases or Decreases | Decreases | Enzyme Allosteric Site (E or ES) |
Some molecules act as tight-binding inhibitors, which bind to enzymes with very high affinity (low dissociation constants, K_i, often in the nanomolar to picomolar range). thoreauchem.com Unlike classical inhibitors where the inhibitor concentration is much higher than the enzyme concentration, in tight-binding scenarios, the concentration of the inhibitor can be comparable to that of the enzyme. google.com This high affinity often results from a combination of factors, including a high degree of complementarity between the inhibitor and the active site and the formation of numerous favorable non-covalent interactions. nih.gov
The kinetics of tight-binding inhibition are distinct and often time-dependent. The inhibition may appear to be irreversible in practice due to the very slow dissociation of the inhibitor from the enzyme. researchgate.net Analysis of tight-binding inhibitors requires specialized kinetic models, such as the Morrison equation, to accurately determine the K_i value. google.com These studies are crucial as many potent drugs are tight-binding inhibitors, and understanding their mechanism can guide the design of highly effective therapeutics. thoreauchem.comresearchgate.net
Elucidation of Specific Molecular Recognition Events and Binding Pocket Interactions through SAR and Modeling
To understand how a compound like (S)-2-Amino-N-(2-iodo-benzyl)-propionamide might interact with a specific biological target, researchers rely on a combination of Structure-Activity Relationship (SAR) studies and computational molecular modeling.
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds (analogues) to determine which chemical groups are critical for biological activity. For propionamide derivatives, SAR studies might explore how changes to the benzyl (B1604629) ring substituent (e.g., the position or nature of the halogen), modifications to the propionamide core, or altering the stereochemistry affect binding affinity and inhibitory potency. mdpi.comnih.govacs.org For instance, research on other inhibitor classes has shown that adding or moving a substituent can profoundly impact interactions with key amino acid residues in the target's binding pocket. mdpi.com
Molecular Modeling and Docking are computational techniques used to predict and analyze the binding of a ligand to a receptor or enzyme. researchgate.net A three-dimensional model of the target protein is used to "dock" the ligand, predicting its most favorable binding orientation and conformation. researchgate.net This allows for the visualization of key molecular recognition events, such as:
Hydrogen Bonds: The amino group and amide linkage in the propionamide structure are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The benzyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. researchgate.net
Halogen Bonding: The iodine atom on the benzyl ring can form a halogen bond, a specific non-covalent interaction with an electron-donating atom (like oxygen or nitrogen) in the protein backbone or side chain.
These models can predict binding affinities and highlight which amino acids are crucial for the interaction, guiding further experimental work. mdpi.comnih.gov
| Structural Moiety of Propionamide Derivative | Potential Molecular Interaction | Likely Interacting Amino Acid Residues |
|---|---|---|
| Amino Group (-NH2) | Hydrogen Bonding, Ionic Interaction | Aspartic Acid, Glutamic Acid, Serine |
| Amide Linkage (-CONH-) | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| Benzyl Ring | Hydrophobic Interaction, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Iodine Atom | Halogen Bonding, Hydrophobic Interaction | Carbonyl oxygen in backbone, Serine, Threonine |
This table is illustrative, showing potential interactions based on the chemical structure of propionamide derivatives. Specific interactions depend on the unique topology and amino acid composition of the target binding pocket.
Structure-Mechanism Relationships Derived from Integrated Experimental and Computational Data
The most powerful insights into an inhibitor's mechanism come from integrating experimental data with computational analysis. nih.govnih.gov This hybrid approach creates a detailed picture of the structure-mechanism relationship, explaining how the chemical structure of a molecule like this compound dictates its functional effect on a biological target.
The process typically involves an iterative cycle:
Computational Prediction: Molecular docking and dynamics simulations are used to generate hypotheses about how a compound binds and to predict its affinity. nih.govbeilstein-journals.org
Experimental Validation: The predictions are tested in the lab. Enzyme inhibition assays determine kinetic parameters (K_i, IC₅₀), while techniques like X-ray crystallography can solve the structure of the inhibitor bound to its target, providing definitive proof of the binding mode. mdpi.com
Model Refinement: The experimental results are used to refine the computational models. For example, if SAR studies show that a specific modification eliminates activity, the model can be examined to understand why (e.g., steric hindrance or loss of a key hydrogen bond). nih.gov
This integrated approach allows researchers to understand why certain structural features lead to potent and selective inhibition. For example, combining kinetic data showing competitive inhibition with a crystal structure confirming the inhibitor in the active site provides a complete structure-mechanism relationship. nih.govnih.gov Such studies are critical for rational drug design, enabling the optimization of lead compounds to improve their potency and selectivity. researchgate.net
Applications of S 2 Amino N 2 Iodo Benzyl Propionamide in Synthetic Chemistry and Chemical Biology
Role as a Chiral Building Block and Intermediate in Complex Organic Molecule Synthesis
The structure of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide makes it a promising chiral building block for the synthesis of more complex, enantiomerically pure molecules. enamine.net Chiral amines and their derivatives are foundational to asymmetric synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. sigmaaldrich.comnih.govacs.org Approximately 40-45% of small molecule drugs contain a chiral amine fragment, highlighting the importance of such building blocks. nih.govopenaccessgovernment.org
The "(S)" configuration at the alpha-carbon of the propionamide (B166681) moiety provides a defined stereocenter. The synthesis of chiral amides and peptides often relies on such pre-existing chirality to control the stereochemical outcome of subsequent reactions. rsc.orgiupac.org The amino and amide functionalities offer versatile handles for further chemical transformations, such as peptide bond formation or N-alkylation.
Furthermore, the 2-iodo-benzyl group is a valuable component for synthetic elaboration. Iodinated aromatic compounds are important intermediates because the iodine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. fiveable.mebabafaridgroup.edu.in This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring, enabling the construction of complex molecular architectures. The presence of the iodo-substituent can also modulate the physical, chemical, and biological properties of the final molecule. fiveable.me
The combination of these two key features—the chiral propionamide core and the synthetically versatile iodinated benzyl (B1604629) group—positions this compound as a potent intermediate for creating diverse and complex target molecules with high stereochemical control.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Functional Group | Potential Reaction Type | Resulting Structure/Application |
| Amine (NH2) | Acylation, Alkylation, Reductive Amination | Elongation of the peptide chain, modification of the N-terminus |
| Amide (CONH) | Hydrolysis, Reduction | Conversion to carboxylic acid or amine, modification of the backbone |
| Iodo-benzyl | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Formation of C-C or C-N bonds for complex molecule synthesis |
| Chiral Center | Stereodirecting group | Control of stereochemistry in subsequent synthetic steps |
Utilization as a Precursor for Radiosynthesis and Development of Molecular Probes
The presence of an iodine atom on the benzyl ring makes this compound an ideal precursor for the synthesis of radioiodinated molecular probes for use in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.orgnih.gov Organic compounds labeled with radioisotopes of iodine are widely used for diagnostic imaging, radiotherapy, and biological research. acs.orgresearchgate.net
The stable iodine-127 atom can be replaced with a radioactive isotope of iodine through various radioiodination methods. acs.org The choice of radioisotope depends on the intended application. For instance, iodine-123 is suitable for SPECT imaging, while iodine-124 is a positron emitter used in PET. acs.orgresearchgate.netnih.gov Iodine-125 is often used in preclinical research for autoradiography and biodistribution studies due to its longer half-life, and iodine-131 (B157037) has applications in both imaging and therapy. nih.gov
The general strategy would involve synthesizing the non-radioactive ("cold") this compound and then performing a halogen exchange reaction to introduce the desired radioisotope. This approach allows for the development of a potential imaging agent that could be used to visualize and quantify a specific biological target in vivo. The biodistribution and metabolic stability of such a tracer would be crucial factors to investigate, as in vivo deiodination can affect image quality. nih.gov The design of radioiodinated pharmaceuticals often focuses on ensuring the stability of the carbon-iodine bond. nih.gov
Table 2: Relevant Iodine Radioisotopes for Molecular Imaging
| Isotope | Half-life | Decay Mode | Primary Emission Energy | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging. researchgate.netnih.gov |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β+) | Positron (max 2.14 MeV) | PET Imaging. acs.orgmdpi.com |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (35 keV) | Preclinical Research, Radioimmunoassays. nih.gov |
| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus (β-) | Beta (max 606 keV), Gamma (364 keV) | Therapy, SPECT Imaging. nih.gov |
Exploration in Advanced Chemical Biology Research as a Tool to Study Biological Processes
In chemical biology, small molecules are used as tools to probe and understand complex biological systems. Chiral amines and amides are prevalent in biologically active compounds and often exhibit specific interactions with proteins such as receptors, enzymes, and transporters. nih.govopenaccessgovernment.orgalfachemic.com this compound, as a chiral amino acid derivative, could potentially serve as a ligand for a biological target.
The specific stereochemistry of the molecule would likely be critical for its biological activity, as biological systems are themselves chiral and often show high enantioselectivity. openaccessgovernment.org One enantiomer of a chiral drug may have the desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.org
The 2-iodo-benzyl moiety offers several advantages for a chemical biology tool. The iodine atom can serve as a heavy atom for X-ray crystallography studies to determine the binding mode of the molecule to its protein target. It can also be a site for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups through cross-coupling reactions, enabling the visualization or isolation of the target protein.
By synthesizing a small library of related compounds with variations at the amine, amide, and iodo-benzyl positions, researchers could perform structure-activity relationship (SAR) studies to identify the key molecular features responsible for a particular biological effect. This approach would allow for the development of more potent and selective molecular probes to investigate cellular pathways and disease mechanisms.
Cutting Edge Analytical Techniques for the Research and Characterization of S 2 Amino N 2 Iodo Benzyl Propionamide
High-Resolution Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the characterization of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are crucial for assigning the specific signals to each proton and carbon atom.
Illustrative ¹H NMR Data for a Related N-Benzylamide Structure This table is based on data for N-benzylbenzamide and serves as an example of expected signal regions.
| Proton Assignment | Exemplary Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.8 |
| Amide NH | ~6.8 |
| Benzylic CH₂ | ~4.6 |
| Amine NH₂ | Broad signal, variable |
| Chiral CH | Variable, coupled to CH₃ and NH₂ |
| Methyl CH₃ | ~1.2 |
Source: Adapted from data on N-benzylbenzamide and general amide spectral characteristics. libretexts.orgyakhak.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₁₃IN₂O). A key feature in the mass spectrum of an iodinated compound is the characteristic isotopic pattern of iodine. acs.orgnih.gov Fragmentation patterns observed in MS/MS experiments would provide further structural confirmation, showing characteristic losses of fragments such as the benzyl (B1604629) group or parts of the propionamide (B166681) side chain. acs.orgacs.org
Expected High-Resolution Mass Spectrometry Data
| Ion | Expected m/z | Information Provided |
| [M+H]⁺ | 319.0100 | Molecular weight confirmation |
| [M+Na]⁺ | 341.0020 | Adduct ion for confirmation |
| Fragment Ions | Variable | Structural elucidation through fragmentation pathways |
Note: The expected m/z values are calculated based on the molecular formula C₁₀H₁₃IN₂O.
Advanced Chromatographic Separations for Enantiomeric Purity and Impurity Profiling (e.g., HPLC, GC)
Chromatographic techniques are fundamental for separating the target compound from impurities and for determining its enantiomeric purity. mdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of non-volatile chiral compounds. mdpi.com To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of amino acid derivatives. yakhak.org The method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and a polar alcohol like isopropanol) and passing it through the chiral column. yakhak.org The two enantiomers, (S)- and (R)-2-Amino-N-(2-iodo-benzyl)-propionamide, would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. chromatographytoday.com
Impurity profiling is also performed using HPLC, typically with a standard reversed-phase column (e.g., C18). This allows for the separation and quantification of any synthesis-related impurities or degradation products.
Typical Chiral HPLC Method Parameters
| Parameter | Value/Type |
| Column | Chiral Stationary Phase (e.g., Lux Amylose-1) |
| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Room Temperature |
Source: Based on general methods for chiral amine and amino acid ester separations. yakhak.org
Gas Chromatography (GC)
Gas chromatography can be used for the analysis of volatile derivatives of the target compound. For a non-volatile molecule like this compound, derivatization would be necessary to increase its volatility. This could involve, for example, acylation of the amine group. The resulting derivative could then be analyzed on a chiral GC column to determine enantiomeric purity. GC-MS, a hyphenated technique combining GC with mass spectrometry, is particularly powerful for impurity identification. mdpi.com
X-ray Crystallography for Definitive Stereochemical Assignment and Conformational Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To perform this analysis, a single, high-quality crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule.
This technique would not only confirm the (S)-configuration at the chiral center but also provide precise information on bond lengths, bond angles, and the molecule's conformation in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, studies on N-benzyl piperidinol derivatives have demonstrated the utility of X-ray crystallography in confirming the binding pose and structure of complex molecules. nih.gov
Emerging Analytical Approaches in Contemporary Chemical Research
The field of analytical chemistry is continuously evolving, with new techniques offering enhanced sensitivity, speed, and resolving power.
Hyphenated Techniques
The coupling of separation techniques with spectroscopic detectors, known as hyphenated techniques, is now commonplace. acs.orgLC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS are powerful tools for the simultaneous separation, identification, and quantification of components in a mixture. acs.org For the analysis of this compound, LC-MS would be particularly valuable for identifying impurities during process development and stability studies. nih.govnih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful technique for chiral separations, offering high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com Chiral selectors can be added to the background electrolyte to facilitate the separation of enantiomers.
Advanced Mass Spectrometry Techniques
Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. acs.org This can provide an additional dimension of separation, sometimes allowing for the differentiation of isomers that are difficult to separate by chromatography alone. acs.org
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy is sensitive to chiral molecules and can be used to determine enantiomeric excess. nih.gov While not a separation technique itself, it can be used in high-throughput screening assays for the rapid determination of chirality. nih.govnsf.gov
These advanced and emerging techniques, in combination with traditional methods, provide a robust analytical toolkit for the complete characterization of complex chiral molecules like this compound, ensuring its quality, purity, and correct stereochemical identity.
Future Perspectives and Emerging Avenues in S 2 Amino N 2 Iodo Benzyl Propionamide Research
Development of Next-Generation Synthetic Methodologies for Accessing Structurally Complex Analogues
The future development of analogues derived from (S)-2-Amino-N-(2-iodo-benzyl)-propionamide hinges on the advancement of synthetic methodologies. Current synthetic routes may be sufficient for producing the core structure, but accessing more complex and diverse analogues efficiently and selectively requires next-generation approaches.
Future research will likely focus on:
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence. The iodine atom on the benzyl (B1604629) ring is a prime target for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkynyl, and amino groups. This enables the rapid generation of a library of analogues from a common intermediate.
Asymmetric Catalysis: While the parent compound has a defined stereocenter, future synthetic routes could focus on novel asymmetric methods to establish this and potentially other stereocenters within more complex analogues. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Flow Chemistry and Automation: The use of continuous flow reactors can offer improved reaction control, safety, and scalability for key synthetic steps. Integrating automated synthesis platforms would accelerate the production and purification of analogue libraries, enabling high-throughput screening efforts.
Novel Reagent Development: The discovery of new reagents for iodination, amination, and peptide coupling can lead to more efficient and environmentally benign synthetic processes. For instance, developing methods similar to the synthesis of β-iodo N-alkenyl 2-pyridones could inspire new ways to construct related iodo-containing scaffolds. nih.gov
| Synthetic Strategy | Objective | Potential Application for the Propionamide (B166681) Scaffold |
| Palladium-Catalyzed Cross-Coupling | Introduce diverse substituents on the aromatic ring. | Replace the iodine with various functional groups to probe structure-activity relationships (SAR). |
| Photoredox Catalysis | Enable novel, mild bond formations. | Access previously inaccessible chemical space and functional group combinations. |
| Biocatalysis | Achieve high stereoselectivity and green reaction conditions. | Synthesize enantiomerically pure analogues and perform selective functional group transformations. |
Design and Synthesis of Functionally Optimized Analogues with Tailored Molecular Properties
The design of new molecules based on the this compound scaffold will aim to optimize their properties for specific biological targets. This involves a rational, iterative process of design, synthesis, and testing.
Key areas for functional optimization include:
Bioisosteric Replacement: The properties of the lead compound can be fine-tuned by replacing certain functional groups with bioisosteres. For example, the iodine atom could be substituted with other halogens (Br, Cl) or groups like trifluoromethyl (CF₃) or pentafluorosulfanyl (SF₅) to modulate lipophilicity, electronegativity, and metabolic stability. nih.gov
Scaffold Hopping and Ring System Modification: The benzyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, indole) to explore different binding interactions and vector orientations. mdpi.com Similarly, the propionamide backbone could be constrained within a cyclic system to reduce conformational flexibility and potentially increase binding affinity.
Improving Pharmacokinetics: Modifications will be designed to enhance drug-like properties, such as aqueous solubility, metabolic stability, and cell permeability. digitellinc.com This could involve introducing polar groups, blocking sites of metabolism, or incorporating moieties known to improve absorption. The synthesis of propanamide-sulfonamide conjugates has been explored as a strategy to create dual-action agents, a concept that could be applied here. nih.govresearchgate.net
Advanced Mechanistic Interrogations Using Biophysical and Integrated Computational Tools
Understanding how analogues of this compound interact with their biological targets at a molecular level is crucial for rational drug design. A combination of biophysical techniques and computational modeling will be essential.
Future mechanistic studies will likely employ:
Structural Biology: If a target protein is identified, obtaining co-crystal structures via X-ray crystallography or Cryo-EM would provide a definitive snapshot of the binding mode. This information is invaluable for structure-based drug design.
Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify binding affinity, thermodynamics, and kinetics, providing a deeper understanding of the drug-target interaction.
Computational Docking and Molecular Dynamics (MD): In the absence of experimental structures, molecular docking can predict plausible binding poses. researchgate.net MD simulations can then be used to assess the stability of these poses and explore the conformational dynamics of both the ligand and the target protein over time. mdpi.com These computational tools allow for the prioritization of synthetic candidates and the generation of hypotheses that can be tested experimentally.
| Technique | Information Gained | Impact on Research |
| X-Ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Enables precise, structure-based design of more potent and selective analogues. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding interaction. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the ligand-target complex over time. | Helps to understand conformational changes upon binding and predict residence time. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating timelines and improving the quality of candidate compounds. mdpi.comnih.gov For the this compound scaffold, these technologies offer powerful tools for future exploration.
Emerging applications include:
Generative Models for De Novo Design: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to generate novel molecules. nih.govresearchgate.net These models can be tailored to produce compounds that retain the core propionamide scaffold but feature novel and diverse substitutions, expanding the accessible chemical space. nih.gov
Predictive Modeling (QSAR): ML models can be built to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. nih.gov By training these models on data from synthesized analogues, researchers can create a robust in silico screening funnel to prioritize the most promising candidates for synthesis, saving time and resources.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. This can help chemists overcome synthetic challenges and find more efficient pathways to complex analogues.
Expanding the Scope of Chemical Biology Applications for the Propionamide Scaffold
Beyond direct therapeutic applications, the this compound scaffold is a valuable starting point for creating sophisticated chemical biology tools to probe biological systems.
Future avenues in this area include:
Development of Chemical Probes: The scaffold can be elaborated into high-affinity, selective probes for specific proteins. The iodine atom serves as a convenient handle for introducing reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups via reactions like Sonogashira coupling. These probes are essential for target identification and validation studies.
Fragment-Based Drug Discovery (FBDD): The compound itself or smaller fragments thereof could be used in FBDD campaigns. The propionamide scaffold could serve as a starting point for growing or linking fragments to achieve high-affinity binders.
Library Synthesis for Phenotypic Screening: Large, diverse libraries based on the this compound core can be synthesized and screened in cell-based phenotypic assays. mdpi.com This approach is agnostic to the molecular target and can uncover novel biological activities and mechanisms of action, potentially identifying new therapeutic opportunities for the scaffold. The use of multifunctional scaffolds with orthogonal functional groups is a key strategy in building such libraries for chemical biology. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2-iodo-benzyl)-propionamide?
- Methodology :
- Step 1 : Start with (S)-2-amino-propionic acid and 2-iodo-benzyl chloride. Protect the amino group using Boc (tert-butoxycarbonyl) to prevent side reactions.
- Step 2 : Perform amidation using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC/HOBt in the presence of a base (e.g., triethylamine).
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA) to yield the final product .
- Key Considerations : The iodine substituent may require inert reaction conditions (argon atmosphere) to avoid oxidative side reactions.
Q. How is the chirality of this compound confirmed experimentally?
- Analytical Techniques :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and verify enantiopurity (>99% ee) .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured analogs .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Q. What purification methods are effective for isolating this compound?
- Methods :
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystallinity and purity .
- Purity Assessment : Validate via HPLC (≥95% purity) and LC-MS to detect trace impurities .
Advanced Research Questions
Q. How does the 2-iodo-benzyl substituent influence binding affinity in enzyme inhibition studies?
- Mechanistic Insights :
- The iodine atom participates in halogen bonding with electron-rich regions of target enzymes (e.g., kinase catalytic pockets), enhancing binding specificity .
- Comparative Data : Replace iodine with fluorine or methylthio groups (see ) to assess steric/electronic effects on IC₅₀ values.
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Root Causes :
- Enantiomeric Impurities : Even 1% (R)-isomer contamination can skew IC₅₀ values. Re-test with chiral HPLC-validated samples .
- Solubility Variability : Use standardized DMSO stock solutions (e.g., 10 mM in anhydrous DMSO) to ensure consistent bioassay conditions .
- Validation Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | Chiral HPLC | Confirm enantiopurity |
| 2 | LC-MS/MS | Detect degradation products |
| 3 | X-ray | Verify structural integrity |
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?
- Approaches :
- QSAR Models : Train models using IC₅₀ data from analogs (e.g., ) to predict activity of novel derivatives.
- Molecular Dynamics : Simulate binding stability over 100 ns trajectories to identify critical residues for interaction .
Methodological Challenges and Solutions
Q. What strategies mitigate racemization during synthesis?
- Preventive Measures :
- Use low-temperature reactions (0–4°C) during amidation.
- Avoid strong bases; opt for mild conditions (e.g., DIPEA instead of NaOH) .
- Monitoring : Track racemization via circular dichroism (CD) spectroscopy at each synthetic step .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Formulation Tips :
- Prepare co-solvent systems (e.g., 5% DMSO in PBS).
- Use surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) at non-critical positions to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
